molecular formula C16H13FN2O2 B286768 N-(3-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

N-(3-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

Katalognummer B286768
Molekulargewicht: 284.28 g/mol
InChI-Schlüssel: ZIOUNCNSKQTCBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide, commonly known as FMeBIO, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying the brain and nervous system.

Wirkmechanismus

FMeBIO acts as an agonist of mGluR7, which is a G protein-coupled receptor that is primarily expressed in the brain and nervous system. Activation of mGluR7 leads to the inhibition of adenylyl cyclase and the activation of potassium channels, resulting in the modulation of neurotransmitter release and synaptic plasticity. FMeBIO has been shown to be highly selective for mGluR7 and to have a long half-life in vivo, making it an ideal tool for studying the function of this receptor.
Biochemical and Physiological Effects:
FMeBIO has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, in a dose-dependent manner. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. FMeBIO has been shown to have a long half-life in vivo, allowing for sustained activation of mGluR7 and prolonged effects on neurotransmitter release and synaptic plasticity.

Vorteile Und Einschränkungen Für Laborexperimente

FMeBIO has several advantages for use in lab experiments. It is a highly selective agonist of mGluR7, allowing for specific modulation of this receptor without affecting other receptors or signaling pathways. It has a long half-life in vivo, allowing for sustained activation of mGluR7 and prolonged effects on neurotransmitter release and synaptic plasticity. However, FMeBIO also has some limitations for use in lab experiments. It is a synthetic compound that may have off-target effects or unintended interactions with other molecules in the brain. It may also have limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research involving FMeBIO. One area of focus is the role of mGluR7 in the regulation of neurotransmitter release and synaptic plasticity in different brain regions and under different physiological and pathological conditions. Another area of focus is the potential therapeutic applications of FMeBIO and other mGluR7 agonists in the treatment of neurodegenerative diseases and other neurological disorders. Additionally, further research is needed to optimize the synthesis and formulation of FMeBIO for use in lab experiments and clinical applications.

Synthesemethoden

FMeBIO is synthesized through a multi-step process involving the reaction of various reagents and solvents. The first step involves the reaction of 3-fluoroaniline and 5-methyl-1,2-benzisoxazole-3-carboxylic acid in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the intermediate product. The intermediate product is then reacted with acetic anhydride in the presence of a base such as pyridine to form FMeBIO.

Wissenschaftliche Forschungsanwendungen

FMeBIO has been used extensively in scientific research as a tool for studying the brain and nervous system. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release and synaptic plasticity. FMeBIO has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, and to have neuroprotective effects in animal models of neurodegenerative diseases.

Eigenschaften

Molekularformel

C16H13FN2O2

Molekulargewicht

284.28 g/mol

IUPAC-Name

N-(3-fluorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H13FN2O2/c1-10-5-6-15-13(7-10)14(19-21-15)9-16(20)18-12-4-2-3-11(17)8-12/h2-8H,9H2,1H3,(H,18,20)

InChI-Schlüssel

ZIOUNCNSKQTCBV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC(=CC=C3)F

Kanonische SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.